2-[4-(4-chlorobenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine
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Overview
Description
2-[4-(4-chlorobenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine is a complex organic compound that features a piperazine ring, a pyrimidine core, and various substituents
Preparation Methods
The synthesis of 2-[4-(4-chlorobenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine typically involves multiple steps, including the formation of the piperazine ring and the subsequent attachment of the chlorobenzoyl and methoxyphenyl groups. The exact synthetic routes and reaction conditions can vary, but common methods include:
Formation of the Piperazine Ring: This can be achieved through a Mannich reaction, where a secondary amine reacts with formaldehyde and a primary or secondary amine.
Attachment of Substituents: The chlorobenzoyl and methoxyphenyl groups can be introduced through nucleophilic substitution reactions, often using reagents like chlorobenzoyl chloride and methoxyphenylamine.
Final Assembly: The pyrimidine core is typically constructed through cyclization reactions involving appropriate precursors.
Chemical Reactions Analysis
2-[4-(4-chlorobenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorobenzoyl group, using nucleophiles like amines or thiols.
Scientific Research Applications
2-[4-(4-chlorobenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the treatment of neurological disorders and cancer.
Biological Studies: It is used in research to understand its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: The compound’s unique chemical structure makes it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(4-chlorobenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
2-[4-(4-chlorobenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine can be compared with other similar compounds, such as:
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is also a piperazine derivative with a pyrimidine core, but it has different substituents and applications.
2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione:
Properties
Molecular Formula |
C23H24ClN5O2 |
---|---|
Molecular Weight |
437.9 g/mol |
IUPAC Name |
(4-chlorophenyl)-[4-[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C23H24ClN5O2/c1-16-15-21(26-19-7-9-20(31-2)10-8-19)27-23(25-16)29-13-11-28(12-14-29)22(30)17-3-5-18(24)6-4-17/h3-10,15H,11-14H2,1-2H3,(H,25,26,27) |
InChI Key |
HVPKIWUNAUPFBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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